N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-ethoxyphenyl)-N-(4-methoxyphenyl)acetamide

Description

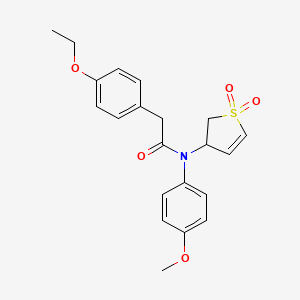

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2-(4-ethoxyphenyl)-N-(4-methoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety, a 4-ethoxyphenyl group, and a 4-methoxyphenyl substituent. The sulfone group in the dihydrothiophene ring enhances polarity and stability, while the ethoxy and methoxy groups contribute to lipophilicity and electronic modulation.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-ethoxyphenyl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-3-27-20-8-4-16(5-9-20)14-21(23)22(18-12-13-28(24,25)15-18)17-6-10-19(26-2)11-7-17/h4-13,18H,3,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKSNRDRWRNMBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-ethoxyphenyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a thiophene moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 387.5 g/mol. The compound features a dioxido-thiophene ring that contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance, in a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers such as Annexin V staining.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- G Protein-Coupled Receptors (GPCRs) : The thiophene moiety may facilitate binding to GPCRs, influencing intracellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against S. aureus and E. coli with MIC values ranging from 10 to 50 µg/mL. |

| Anticancer Efficacy | Induced apoptosis in MCF-7 cells with IC50 values around 25 µM after 48 hours of treatment. |

| Mechanistic Insights | Showed increased ROS levels and activation of caspase-3 in treated cancer cells. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

*Calculated based on molecular formula.

Pharmacological Activity Comparison

Anti-Cancer Activity :

- The target compound’s ethoxyphenyl and methoxyphenyl groups resemble derivatives in , where similar substituents (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) demonstrated potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines via MTT assays .

- In contrast, trifluoro-substituted analogs () may exhibit reduced cytotoxicity due to higher electronegativity, altering target interactions.

- Anti-Inflammatory and Analgesic Potential: Thiazole derivatives with morpholine/piperazine groups () show anti-inflammatory activity via MMP inhibition, but the target compound lacks these motifs, suggesting divergent mechanisms . Pyrazole-thiazole hybrids () with 4-dimethylaminophenyl groups (e.g., compound 8c) showed superior analgesic activity, highlighting the importance of amine substituents in pain modulation .

Physicochemical and Structural Insights

- Stability: The sulfone group in the dihydrothiophene ring (target compound) reduces ring strain compared to non-sulfonated thiophenes, improving thermal stability .

- Crystal Packing : highlights intermolecular H-bonding (C–H⋯O) in N-(4-chloro-2-nitrophenyl)acetamide derivatives, suggesting similar packing motifs for the target compound .

Key Research Findings and Gaps

- Anti-Proliferative Potential: Compounds with ethoxyphenyl groups () showed moderate activity against indazole-based cancer models, but the target compound’s efficacy remains untested .

- Metabolic Stability : Trifluoro analogs () may resist cytochrome P450 oxidation better than the target compound, warranting comparative ADME studies.

- Structural Diversity: Thioacetamide-quinazolinone hybrids () with sulfamoyl groups exhibit antimicrobial activity, suggesting the target compound’s sulfone could be repurposed for anti-infective applications .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including thiophene ring formation, substituent introduction, and acetamide coupling. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are often used to enhance reaction efficiency .

- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the pure compound . Yield optimization requires iterative adjustments to stoichiometry and catalyst loading (e.g., palladium catalysts for cross-coupling steps) .

Q. How is the compound characterized, and what analytical methods validate its purity?

Standard characterization includes:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent integration and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (347.40 g/mol) and fragmentation patterns .

- Chromatography : HPLC with UV detection ensures >95% purity, critical for biological assays .

Q. What are the compound’s stability profiles under varying storage conditions?

The compound is stable at room temperature in inert atmospheres but degrades under prolonged exposure to:

- Oxidizing agents : Avoid peroxides or strong acids .

- Light : Store in amber vials to prevent photodegradation of the thiophene-dioxido moiety . Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) is recommended for long-term storage protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Ethoxyphenyl group : Enhances lipophilicity, improving membrane permeability in cellular assays .

- Methoxyphenyl group : Modulates electronic effects, potentially altering target binding affinity . Comparative assays (e.g., antifungal or kinase inhibition) with analogs (e.g., 4-fluorophenyl or chlorobenzyl variants) can quantify these effects .

Q. What computational strategies predict the compound’s reactivity or target interactions?

Quantum chemical calculations (DFT) model:

- Reaction pathways : Transition states for sulfone group reactions under nucleophilic conditions .

- Docking studies : Virtual screening against targets like cytochrome P450 or fungal lanosterol demethylase . Machine learning tools (e.g., ICReDD’s reaction design platform) integrate experimental data to refine predictive models .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?

Methodological approaches include:

- Dose-response curves : Establish EC/IC ratios to differentiate therapeutic windows .

- Off-target profiling : Use kinase inhibitor panels or proteomics to identify unintended interactions .

- Metabolic stability assays : Liver microsome studies assess whether rapid degradation skews activity readings .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

- Caco-2 cells : Predict intestinal absorption via permeability assays .

- HepG2 cells : Assess metabolic stability using cytochrome P450 isoforms .

- Plasma protein binding : Equilibrium dialysis quantifies free compound availability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.